molecular formula C16H17ClN2O2 B2782380 2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide CAS No. 2411268-30-7

2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide

Cat. No. B2782380
CAS RN: 2411268-30-7
M. Wt: 304.77
InChI Key: RGSZXJBEBDOZFS-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of certain proteins involved in tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects and can reduce inflammation in the body. It has also been found to have anti-cancer effects and can inhibit tumor growth. Additionally, it has been found to have analgesic effects and can reduce pain in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

Future research on 2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide could explore its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could investigate its off-target effects and potential interactions with other compounds. Finally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)propan-1-amine with benzyl bromide in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit tumor growth.

properties

IUPAC Name

2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-12(17)15(20)19-10-14-8-5-9-18-16(14)21-11-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZXJBEBDOZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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